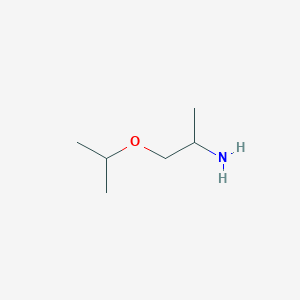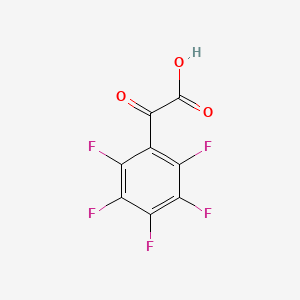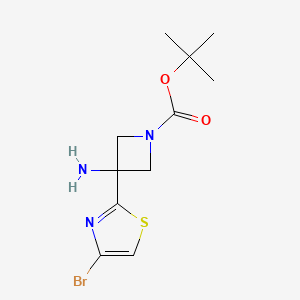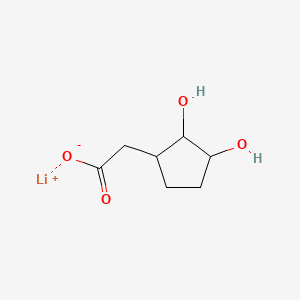
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is a chemical compound that combines lithium ions with an organic molecule containing a cyclopentyl ring substituted with two hydroxyl groups and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate typically involves the reaction of lithium hydroxide with 2-(2,3-dihydroxycyclopentyl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product. Techniques such as recrystallization, filtration, and drying are commonly used to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,3-dioxocyclopentyl)acetic acid or 2-(2,3-dihydroxycyclopentyl)acetone.
Reduction: Formation of 2-(2,3-dihydroxycyclopentyl)ethanol or cyclopentane derivatives.
Substitution: Formation of 2-(2,3-dihydroxycyclopentyl)acetyl halides or amides.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool for studying cellular processes.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and metabolic diseases.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors by displacing other metal ions, such as sodium and potassium, in neuronal enzymes and neurotransmitter receptors . This modulation can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate (Li2CO3): Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for its mood-stabilizing properties.
Lithium orotate: Investigated for its potential neuroprotective effects.
Uniqueness
Lithium(1+) 2-(2,3-dihydroxycyclopentyl)acetate is unique due to its specific chemical structure, which combines the properties of lithium ions with the functional groups of the organic molecule
Propiedades
Fórmula molecular |
C7H11LiO4 |
|---|---|
Peso molecular |
166.1 g/mol |
Nombre IUPAC |
lithium;2-(2,3-dihydroxycyclopentyl)acetate |
InChI |
InChI=1S/C7H12O4.Li/c8-5-2-1-4(7(5)11)3-6(9)10;/h4-5,7-8,11H,1-3H2,(H,9,10);/q;+1/p-1 |
Clave InChI |
PAWUHWSYPMVYTM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC(C(C1CC(=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



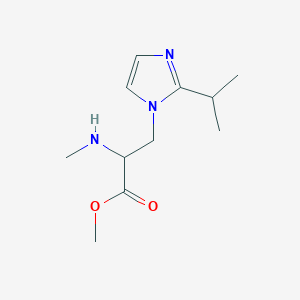
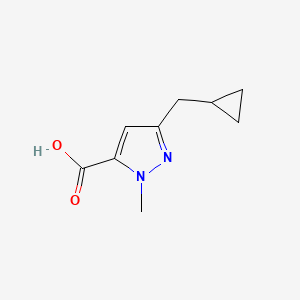

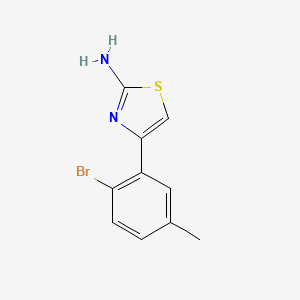

![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
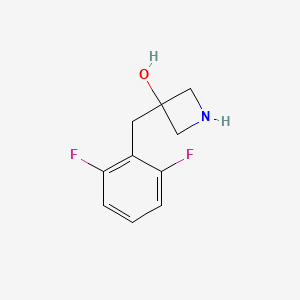

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
